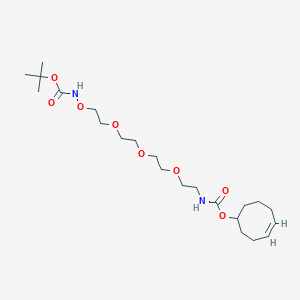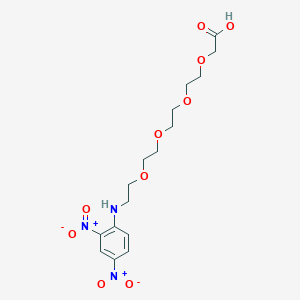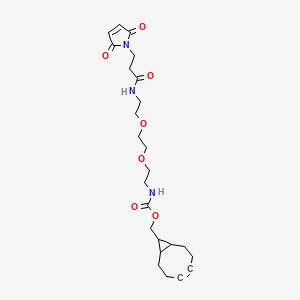
DNP-PEG4-propargyl
描述
DNP-PEG4-propargyl: is a chemical compound that belongs to the family of PEGylated compounds. It consists of three functional groups: dinitrophenyl (DNP), polyethylene glycol (PEG), and propargyl. This compound has gained significant attention in drug research and development due to its ability to modify and improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG4-propargyl typically involves the conjugation of dinitrophenyl (DNP) to polyethylene glycol (PEG) with a propargyl group. The reaction conditions usually require the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) to facilitate the formation of amide bonds between the DNP and PEG molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and purification systems to ensure high purity and yield. The process may also include quality control measures to verify the structural integrity and functionality of the compound.
化学反应分析
Types of Reactions: DNP-PEG4-propargyl can undergo various chemical reactions, including:
Oxidation: The DNP group can be oxidized to form dinitrophenyl oxide.
Reduction: The DNP group can be reduced to form dinitroaniline.
Substitution: The propargyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Dinitrophenyl oxide
Reduction: Dinitroaniline
Substitution: Substituted propargyl derivatives
科学研究应用
DNP-PEG4-propargyl is widely used in scientific research due to its versatility and functional groups. Some of its applications include:
Chemistry: Used as a linker or spacer in chemical synthesis to attach drugs or bioactive molecules to targeting molecules.
Biology: Employed in biological studies to modify and improve the properties of therapeutic agents.
Medicine: Utilized in drug development to enhance the solubility and stability of drugs.
Industry: Applied in various industrial processes to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
作用机制
The mechanism by which DNP-PEG4-propargyl exerts its effects involves its functional groups. The DNP group can participate in biological applications such as ion transport across membranes, while the PEG component helps increase solubility and stability. The propargyl group allows for further chemical modifications, such as click chemistry, which can enhance the compound's functionality.
相似化合物的比较
DNP-PEG4-propargyl is unique due to its combination of DNP, PEG, and propargyl groups. Similar compounds include:
DNP-PEG-acid: Contains a carboxylic acid group instead of the propargyl group.
DNP-PEG-azide: Contains an azide group instead of the propargyl group.
DNP-PEG-NHS ester: Contains an NHS ester group instead of the propargyl group.
These compounds differ in their functional groups and applications, highlighting the uniqueness of this compound in drug research and development.
属性
IUPAC Name |
2,4-dinitro-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O8/c1-2-6-25-8-10-27-12-13-28-11-9-26-7-5-18-16-4-3-15(19(21)22)14-17(16)20(23)24/h1,3-4,14,18H,5-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRWKNZCQCLIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)


![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)







